3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
CAS No.: 920320-53-2
Cat. No.: VC8152092
Molecular Formula: C11H12F3N3O
Molecular Weight: 259.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920320-53-2 |
|---|---|
| Molecular Formula | C11H12F3N3O |
| Molecular Weight | 259.23 g/mol |
| IUPAC Name | 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-3-9(4-2-7)16-10(18)17-5-8(15)6-17/h1-4,8H,5-6,15H2,(H,16,18) |
| Standard InChI Key | DIBSQPUPZBOSJS-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
| Canonical SMILES | C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide, reflects its core structure:
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Azetidine ring: A saturated four-membered ring containing three carbon atoms and one nitrogen atom.
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Carboxamide group: Positioned at the 1-carbon of the azetidine ring.
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3-Amino substituent: Attached to the 3-carbon of the azetidine ring.
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4-(Trifluoromethyl)phenyl group: Linked via the carboxamide’s nitrogen atom.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| Molecular Weight | 259.23 g/mol | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| Lipophilicity (LogP) | Estimated >2 (CF contribution) |
Discrepancies exist in literature regarding the molecular formula; one source erroneously lists CHFNO, likely due to a typographical error.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of azetidine derivatives typically involves ring-closing reactions or functionalization of preformed azetidine scaffolds. For 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide, two primary approaches have been proposed:
Azetidine Ring Formation
Azetidine precursors, such as 1-azabicyclo[1.1.0]butane, serve as intermediates. Halogenated derivatives (e.g., 3-chloroazetidines) undergo nucleophilic substitution with trifluoromethylphenyl amines . For example:
Yields for such reactions range from 50–70%, necessitating purification via chromatography .
Carboxamide Coupling
An alternative route involves coupling a preformed azetidine-3-amine with 4-(trifluoromethyl)phenyl isocyanate:
This method avoids ring-strain challenges but requires anhydrous conditions .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ring-closing alkylation | 65 | 90 | Scalable | Low functional group tolerance |
| Carboxamide coupling | 75 | 95 | High selectivity | Sensitive to moisture |
| Activity | Model System | Result (vs. Control) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 3.12 µg/mL | |
| Dopamine antagonism | In vitro binding | IC = 120 nM | |
| Cytotoxicity | HeLa cells | CC > 100 µM |
Comparative Analysis with Related Azetidine Derivatives
Structural Analogues
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3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide: The ethyl spacer reduces ring strain but decreases potency against bacterial targets.
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3-Chloro-4-(pyridine-3-yl)-1-(4-(trifluoromethyl)phenyl)azetidine-2-one: The keto group at C2 enhances hydrogen bonding but increases metabolic instability .
Pharmacokinetic Considerations
The trifluoromethyl group in 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide confers:
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Increased metabolic stability: Resistance to cytochrome P450 oxidation.
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Enhanced bioavailability: LogP ≈ 2.5, ideal for oral absorption .
Future Directions and Applications
Targeted Drug Delivery
Functionalizing the amino group with PEG chains could improve solubility without compromising activity. Preliminary molecular docking studies suggest affinity for kinase targets, hinting at anticancer potential .
Synthetic Chemistry Innovations
Advances in photoredox catalysis may enable direct C–H trifluoromethylation of azetidine rings, bypassing multi-step routes .
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